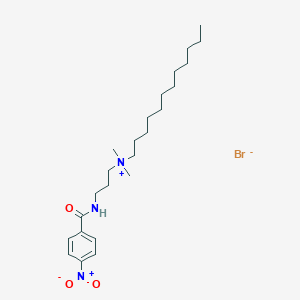
Trinexapac
Descripción general
Descripción
Trinexapac-ethyl, a plant growth regulator, is employed to control excessive vegetative growth in various crops, enhancing yield and quality by inhibiting gibberellin biosynthesis. This substance has been pivotal in agriculture for reducing lodging in cereals and improving turf management practices.
Synthesis Analysis
The synthesis of this compound and its analogs often involves complex organic reactions, including cyclohexanedione and hexanitrile monomers, to produce various formulations that are effective in plant growth regulation. These synthetic pathways are crucial for developing efficient and environmentally friendly this compound formulations.
Molecular Structure Analysis
The molecular structure of this compound-ethyl is characterized by its ability to interact with plant enzymes, inhibiting gibberellin synthesis. Its structural analysis, including the study of hexamine-based complexes, provides insight into its mechanism of action and efficiency as a growth regulator.
Chemical Reactions and Properties
This compound-ethyl's chemical reactions, particularly its interaction with enzymes involved in gibberellin biosynthesis, underline its role as a growth retardant. The chemical properties, including stability and reactivity, are essential for its application and effectiveness in agricultural practices.
Physical Properties Analysis
The physical properties of this compound-ethyl, such as solubility, stability, and formulation characteristics, are critical for its application in field conditions. These properties determine the efficiency of this compound-ethyl in various environmental conditions and its suitability for different crops.
Chemical Properties Analysis
The chemical properties, including the reactivity of this compound-ethyl with other substances and its degradation profile, are vital for understanding its environmental impact and safety. Studies on these properties ensure that this compound-ethyl is used within safe and effective limits.
For detailed scientific research and further reading on this compound and its applications, the following references provide extensive information:
Aplicaciones Científicas De Investigación
Mejora del Crecimiento y Rendimiento de la Caña de Azúcar
Trinexapac-ethyl (Moddus) es conocido como un regulador del crecimiento de las plantas ampliamente utilizado en la caña de azúcar para aumentar el rendimiento del azúcar y mejorar la eficiencia de la cosecha . Se ha descubierto que aumenta las lecturas de SPAD (una medida del contenido de clorofila) de ciertos cultivares de caña de azúcar, aunque no afectó la tasa fotosintética de las hojas ni el N foliar . Sin embargo, sí redujo el índice de vegetación de diferencia normalizada y la longitud del tallo .
Producción de Cereales de Invierno
This compound-ethyl (TE) se usa comúnmente en los sistemas de producción de cereales. Retarda el crecimiento de las plantas al inhibir la biosíntesis de giberelina (GA), reduciendo así el riesgo de acame . La aplicación de TE puede proteger el rendimiento y la calidad de los cereales de invierno . La aplicación de TE aumentó el rendimiento de grano entre un 3 y un 8%, redujo la altura de las plantas entre un 5 y un 10% y acortó la longitud de los entrenudos .
Evaluación del Riesgo de Plaguicidas
La Autoridad Europea de Seguridad Alimentaria (EFSA) ha llevado a cabo una revisión por pares de las evaluaciones de riesgo iniciales para la sustancia activa de plaguicidas this compound . Esto indica su uso e importancia en el campo de la evaluación del riesgo de plaguicidas.
Regulación del Crecimiento del Arroz
This compound-ethyl también se ha utilizado en el cultivo de arroz. Se ha observado que causa reducciones de entre el 4 y el 17% en la altura de las plantas para el arroz tratado con ciertas dosis del compuesto .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Trinexapac plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules to inhibit the formation of gibberellic acid . The nature of these interactions is primarily inhibitory, leading to a reduction in plant growth and an increase in sugar yield .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression related to growth regulation . It also affects cellular metabolism, particularly the production of gibberellic acid, a hormone that promotes cell elongation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by binding to and inhibiting the enzymes involved in the biosynthesis of gibberellic acid . This leads to changes in gene expression related to plant growth and development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. As this compound is primarily used in plants, there is limited information available on its dosage effects in animal models .
Metabolic Pathways
This compound is involved in the metabolic pathway of gibberellic acid biosynthesis. It interacts with the enzymes involved in this pathway, leading to a decrease in the production of gibberellic acid .
Subcellular Localization
Current knowledge suggests that it primarily acts in the cytoplasm where gibberellic acid biosynthesis occurs .
Propiedades
IUPAC Name |
4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFWZNDCNBOKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559517, DTXSID501019900 | |
| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trinexapac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104273-73-6, 143294-89-7 | |
| Record name | Trinexapac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trinexapac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trinexapac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRINEXAPAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112ZF04MPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Trinexapac-ethyl is a gibberellin (GA) biosynthesis inhibitor. [, , ] It blocks the conversion of GA19 to GA20 in the GA pathway, thus reducing the level of active gibberellins in plants. [] Gibberellins are plant hormones that play a crucial role in cell elongation and division, hence the growth-regulating effect of this compound-ethyl. [, ]
A: this compound-ethyl primarily inhibits shoot elongation, leading to shorter and sturdier plants. [, , , , ] This is particularly beneficial in preventing lodging in cereal crops like wheat and barley. [, , , ] Additionally, it can enhance turfgrass quality by reducing mowing frequency, clipping production, and improving turf color. [, , , ]
ANone: The molecular formula of this compound-ethyl is C14H20O5 and its molecular weight is 268.31 g/mol.
A: this compound-ethyl efficacy can be influenced by various factors like adjuvants, hard water, and rainfall. [] The addition of ammonium sulfate has been shown to compensate for efficacy reductions caused by hard water. [] The adjuvant combination of Sylgard 309 and urea ammonium nitrate (UAN) can enhance its efficacy at lower application rates. []
A: Yes, using appropriate adjuvants like Sylgard 309 and UAN can significantly enhance this compound-ethyl absorption and efficacy. [, ] Additionally, ammonium sulfate can improve its rainfastness, ensuring better performance even after rainfall. []
A: this compound-ethyl is primarily absorbed through the foliage and translocated throughout the plant. [, ] In Kentucky bluegrass, the plant base (leaf sheaths and crown) showed the highest absorption rate, followed by the leaf blade. [] The addition of the adjuvant Sylgard 309 significantly enhanced leaf blade absorption. [] Translocation occurs both acropetally (towards the shoot tips) and basipetally (towards the roots), ensuring its distribution to active growth sites. []
A: While the exact year of its introduction is not mentioned in the papers, its widespread use in agriculture and turfgrass management since the late 20th century suggests that it has been a valuable tool for several decades. [, , , , ]
A: The research on this compound-ethyl's GA biosynthesis inhibition mechanism could potentially provide insights for developing new plant growth regulators with improved efficacy and selectivity. [, ] Moreover, understanding its impact on plant physiology, particularly stress tolerance, might have implications for broader plant science research. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)




